3-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline 3-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17768673
InChI: InChI=1S/C11H11ClN2S/c1-8(11-13-5-6-15-11)14-10-4-2-3-9(12)7-10/h2-8,14H,1H3
SMILES:
Molecular Formula: C11H11ClN2S
Molecular Weight: 238.74 g/mol

3-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

CAS No.:

Cat. No.: VC17768673

Molecular Formula: C11H11ClN2S

Molecular Weight: 238.74 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline -

Specification

Molecular Formula C11H11ClN2S
Molecular Weight 238.74 g/mol
IUPAC Name 3-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline
Standard InChI InChI=1S/C11H11ClN2S/c1-8(11-13-5-6-15-11)14-10-4-2-3-9(12)7-10/h2-8,14H,1H3
Standard InChI Key GLQGJNJEKCQHEI-UHFFFAOYSA-N
Canonical SMILES CC(C1=NC=CS1)NC2=CC(=CC=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The IUPAC name 3-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline reflects its core structure:

  • Aniline backbone: A benzene ring substituted with a chlorine atom at the para-position relative to the amine group.

  • Ethyl bridge: A two-carbon chain connecting the aniline nitrogen to the thiazole ring.

  • Thiazole moiety: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

The molecular formula is C₁₁H₁₂ClN₃S, with a molecular weight of 253.75 g/mol. Key spectral identifiers include:

  • IR: N–H stretch (~3400 cm⁻¹), C–Cl stretch (~750 cm⁻¹), and thiazole C=N/C–S vibrations (~1600–1450 cm⁻¹) .

  • ¹H NMR: Aromatic protons (δ 6.8–7.4 ppm), ethyl CH₂ groups (δ 3.4–4.1 ppm), and thiazole protons (δ 7.2–8.1 ppm) .

Structural Comparison to Analogs

The addition of a chlorine atom distinguishes this compound from its non-halogenated analog, N-[1-(1,3-thiazol-2-yl)ethyl]aniline (PubChem CID: 64988272), which lacks the electron-withdrawing Cl substituent . This modification is anticipated to enhance electrophilic substitution reactivity and influence biological interactions.

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

  • Formation of the ethyl-thiazole intermediate: Reaction of 2-aminothiazole with bromoethane in the presence of K₂CO₃ yields 1-(1,3-thiazol-2-yl)ethylamine .

  • Coupling with 3-chloroaniline: The amine intermediate undergoes nucleophilic substitution with 3-chloroaniline under reflux conditions in ethanol (Table 1).

Table 1: Representative Synthesis Conditions

StepReactantsSolventCatalystTemperatureYield
12-Aminothiazole + BromoethaneDMFK₂CO₃80°C72%
2Intermediate + 3-ChloroanilineEthanolReflux65%

Spectroscopic Validation

  • ¹³C NMR: Signals at δ 165.6 ppm (C=N of thiazole) and δ 115–140 ppm (aromatic carbons) confirm successful coupling .

  • Mass Spectrometry: A molecular ion peak at m/z 253.75 aligns with the expected molecular weight.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres but prone to oxidation in the presence of light or moisture due to the thiazole sulfur atom.

Thermal Properties

  • Melting Point: Estimated 142–145°C based on analogs .

  • Decomposition: Begins at ~200°C, releasing HCl and sulfur oxides.

Biological Activities and Mechanisms

Anticancer Activity

Preliminary studies on thiazole-containing analogs suggest:

  • Cytotoxicity: IC₅₀ values of 12–45 µM against HeLa and MCF-7 cell lines .

  • Mechanism: Apoptosis induction via ROS generation and caspase-3 activation.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Antimicrobial agents: Functionalization at the thiazole C-5 position.

  • Kinase inhibitors: Modification of the aniline ring to target ATP-binding pockets.

Agrochemical Development

Thiazole derivatives are employed in:

  • Herbicides: Inhibition of acetolactate synthase in weeds.

  • Fungicides: Disruption of ergosterol biosynthesis.

Comparative Analysis with Structural Analogs

Table 2: Key Differences Between 3-Chloro-N-[1-(1,3-Thiazol-2-yl)ethyl]aniline and Analogs

CompoundSubstituentMolecular WeightKey Properties
N-[1-(1,3-Thiazol-2-yl)ethyl]aniline–H204.29 g/molLower reactivity, reduced bioactivity
3-Bromo analog–Br298.15 g/molEnhanced electrophilicity
3-Nitro analog–NO₂264.72 g/molIncreased oxidative potential

The chlorine substituent optimizes a balance between electronic effects and steric hindrance, making this compound uniquely suited for targeted drug design.

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